molecular formula C8H7ClN2O B12891446 2-(Aminomethyl)-4-chlorobenzo[d]oxazole

2-(Aminomethyl)-4-chlorobenzo[d]oxazole

Cat. No.: B12891446
M. Wt: 182.61 g/mol
InChI Key: SAYHJYTVBAXUFK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles It features a benzene ring fused to an oxazole ring, with an aminomethyl group at the 2-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-chlorobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminomethylphenol with chloroacetyl chloride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-chlorobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Aminomethyl derivatives.

    Substitution: Substituted benzoxazole derivatives with different functional groups at the 4-position.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-chlorobenzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-chlorobenzo[d]oxazole is unique due to the presence of both an aminomethyl group and a chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(4-chloro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4,10H2

InChI Key

SAYHJYTVBAXUFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)CN

Origin of Product

United States

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